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molecular formula C12H16FNO4S B8384144 Ethyl 2-[3-fluoro-4-(metylsulfonylamino)phenyl]propionate

Ethyl 2-[3-fluoro-4-(metylsulfonylamino)phenyl]propionate

Cat. No. B8384144
M. Wt: 289.33 g/mol
InChI Key: DSMWVAJRZNTXBA-UHFFFAOYSA-N
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Patent
US08642657B2

Procedure details

A solution of 2-(4-amino-3-fluorophenyl)propionate (1-13, 4 mM) and pyridine (10 ml) was dissoluted with methansulfonylchloride (6 mM) and was stirred at 0° C. for 10 minutes. The combined organic layers were washed with H2O and residue was purified by flash column chromatography on silica gel with EtOAc/hexanes (1:2) as eluant to afford ethyl 2-[3-fluoro-4-(metylsulfonylamino)phenyl]propionate compound (1-26, SU-658).
Name
2-(4-amino-3-fluorophenyl)propionate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([CH3:12])[C:9]([O-:11])=[O:10])=[CH:4][C:3]=1[F:13].[CH3:14][S:15](Cl)(=[O:17])=[O:16].N1C=CC=[CH:21][CH:20]=1>>[F:13][C:3]1[CH:4]=[C:5]([CH:8]([CH3:12])[C:9]([O:11][CH2:20][CH3:21])=[O:10])[CH:6]=[CH:7][C:2]=1[NH:1][S:15]([CH3:14])(=[O:17])=[O:16]

Inputs

Step One
Name
2-(4-amino-3-fluorophenyl)propionate
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=C(C=C1)C(C(=O)[O-])C)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred at 0° C. for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The combined organic layers were washed with H2O and residue
CUSTOM
Type
CUSTOM
Details
was purified by flash column chromatography on silica gel with EtOAc/hexanes (1:2) as eluant

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
FC=1C=C(C=CC1NS(=O)(=O)C)C(C(=O)OCC)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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